

Application Notes: Ring-Opening Reactions of **tert-Butyl Oxirane-2-carboxylate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl oxirane-2-carboxylate*

Cat. No.: *B2960123*

[Get Quote](#)

APN-CHEM-028

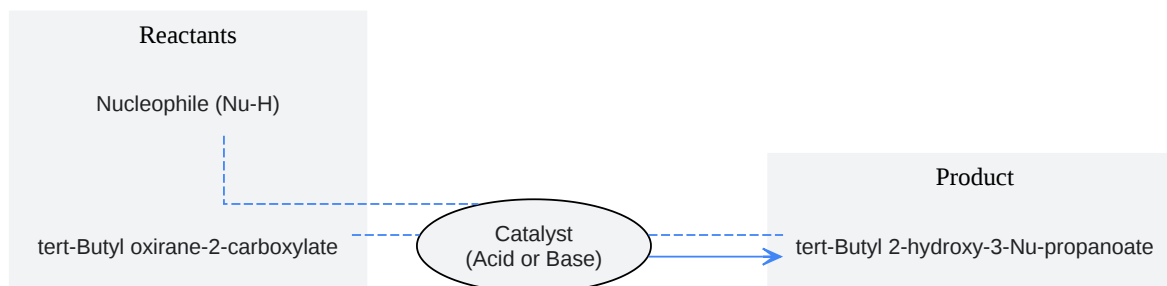
For Research Use Only.

Introduction

Tert-butyl oxirane-2-carboxylate, also known as tert-butyl glycidate, is a valuable and versatile building block in organic synthesis. The inherent strain of the three-membered oxirane ring makes it susceptible to nucleophilic attack, leading to highly functionalized products. The regioselective ring-opening of this epoxide with a variety of nucleophiles provides a straightforward route to important synthons, such as β -hydroxy, β -amino, and β -thio esters, which are key intermediates in the development of pharmaceuticals and other bioactive molecules. This document provides detailed protocols and application data for the ring-opening reactions of **tert-butyl oxirane-2-carboxylate** with common nucleophiles.

General Reaction and Regioselectivity

The reaction of **tert-butyl oxirane-2-carboxylate** with a nucleophile (Nu-H) typically proceeds via an S_N2 mechanism. Due to the steric hindrance and electron-withdrawing nature of the tert-butyl ester group at the C2 position, nucleophilic attack occurs preferentially at the less substituted C3 position. This results in excellent regioselectivity, yielding 3-substituted-2-hydroxypropanoate derivatives. The reaction can be catalyzed by either acid or base.



[Click to download full resolution via product page](#)

Caption: General scheme for the regioselective ring-opening of **tert-butyl oxirane-2-carboxylate**.

Ring-Opening with Amine Nucleophiles

The reaction of **tert-butyl oxirane-2-carboxylate** with primary or secondary amines is a fundamental method for synthesizing β -amino alcohols and their derivatives. The resulting tert-butyl 3-amino-2-hydroxypropanoates are valuable precursors for β -amino acids and peptidomimetics.[1] Lewis acids, such as ytterbium triflate ($\text{Yb}(\text{OTf})_3$), are often employed to catalyze this transformation, enhancing the reaction rate and yield by activating the epoxide ring.[2][3]

Table 1: Ring-Opening of Glycidyl Esters with Amines

Nucleophile	Catalyst (mol%)	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)	Reference
Aniline	Yb(OTf) ₃ (10)	THF	RT	2	tert-Butyl 2-hydroxy-3-(phenylamino)propanoate	92	[2]
Benzylamine	Yb(OTf) ₃ (10)	THF	RT	2.5	tert-Butyl 3-(benzylamino)-2-hydroxypropanoate	95	[2]
Morpholine	Yb(OTf) ₃ (10)	THF	RT	3	tert-Butyl 2-hydroxy-3-morpholinopropanoate	94	[2]
Pyrrolidine	Yb(OTf) ₃ (10)	THF	RT	2	tert-Butyl 2-hydroxy-3-(pyrrolidin-1-yl)propanoate	96	[2]

Nucleophile	Catalyst (mol%)	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)	Reference
tert-Butylamine	LiClO ₄ (5 M)	Et ₂ O	RT	0.5	tert-Butyl 3-(tert-butylamino)-2-hydroxypropanoate	94	

| Aniline | Acetic Acid | Neat | 70 | 3 | tert-Butyl 2-hydroxy-3-(phenylamino)propanoate | 94 | [\[4\]](#) |

Note: Data may be for analogous glycidyl esters but is representative of the reaction with the tert-butyl ester.

Protocol 1: Yb(OTf)₃-Catalyzed Aminolysis of tert-Butyl Oxirane-2-carboxylate

Materials:

- **tert-Butyl oxirane-2-carboxylate** (1.0 mmol, 144.2 mg)
- Amine (e.g., Benzylamine, 1.0 mmol, 107.2 mg)
- Ytterbium (III) triflate (Yb(OTf)₃, 0.1 mmol, 62 mg)
- Anhydrous Tetrahydrofuran (THF), 5 mL
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

- To a flame-dried round-bottom flask under a nitrogen atmosphere, add ytterbium triflate (62 mg, 0.1 mmol).
- Add anhydrous THF (5 mL) and stir until the catalyst is dissolved.
- Add the amine (1.0 mmol) to the solution, followed by **tert-butyl oxirane-2-carboxylate** (144.2 mg, 1.0 mmol).
- Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion (typically 2-3 hours), quench the reaction by adding water (10 mL).
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure β -amino alcohol.[2]

Ring-Opening with Thiol Nucleophiles

The thiolysis of epoxides is a reliable method for the synthesis of β -hydroxy sulfides.[5] These compounds are important intermediates in the synthesis of various biologically active molecules. The reaction of **tert-butyl oxirane-2-carboxylate** with thiols proceeds with high regioselectivity to afford tert-butyl 3-(alkylthio)-2-hydroxypropanoates. While the reaction can be performed under basic or Lewis acidic conditions, catalyst-free methods in water have also been developed as an environmentally benign alternative.[5]

Table 2: Ring-Opening of Glycidyl Esters with Thiols

Nucleophile	Catalyst	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)	Reference
Thiophenol	None	Water	RT	5	tert-Butyl 2-hydroxy-3-(phenylthio)propanoate	92	[5]
p-Toluenethiol	None	Water	RT	5.5	tert-Butyl 2-hydroxy-3-(p-tolylthio)propanoate	94	[5]
Benzyl Mercaptan	None	Water	RT	6	tert-Butyl 3-(benzylthio)-2-hydroxypropanoate	90	[5]

| 1-Butanethiol | NaOH | Ethanol | 120 (MW) | 0.17 | tert-Butyl 3-(butylthio)-2-hydroxypropanoate | ~84% [[6] |

Yield inferred from analogous reactions on similar substrates.

Protocol 2: Catalyst-Free Thiolysis in Water

Materials:

- **tert-Butyl oxirane-2-carboxylate** (1.0 mmol, 144.2 mg)
- Thiol (e.g., Thiophenol, 1.2 mmol, 132.2 mg)

- Deionized Water (5 mL)
- Ethyl acetate
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer

Procedure:

- In a 25 mL round-bottom flask, create a suspension of **tert-butyl oxirane-2-carboxylate** (144.2 mg, 1.0 mmol) and the thiol (1.2 mmol) in deionized water (5 mL).
- Stir the mixture vigorously at room temperature. The reaction is typically heterogeneous.
- Monitor the reaction by TLC until the starting epoxide is consumed (typically 5-6 hours).
- Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
- Combine the organic extracts and wash with brine (20 mL).
- Dry the organic phase over anhydrous Na_2SO_4 , filter, and remove the solvent in vacuo.
- Purify the resulting crude oil by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain the pure β -hydroxy sulfide.[5]

Ring-Opening with Alcohol and Water Nucleophiles

Acid-catalyzed ring-opening of **tert-butyl oxirane-2-carboxylate** with alcohols or water yields β -alkoxy or β -dihydroxy esters, respectively. The reaction with water (hydrolysis) produces tert-butyl 2,3-dihydroxypropanoate, while reaction with an alcohol (alcoholysis) produces a tert-butyl 3-alkoxy-2-hydroxypropanoate. These reactions typically require an acid catalyst, such as sulfuric acid or a Lewis acid, to protonate the epoxide oxygen, making it a better leaving group. [7]

Table 3: Ring-Opening with Oxygen Nucleophiles

Nucleophile	Catalyst	Solvent	Temp. (°C)	Product	Reference
Water	H ₂ SO ₄ (cat.)	Acetone/Water	RT	tert-Butyl 2,3-dihydroxypropanoate	[7]
Methanol	H ₂ SO ₄ (cat.)	Methanol	Reflux	tert-Butyl 2-hydroxy-3-methoxypropanoate	[7]

| Various Alcohols | [OSSO]-Fe(III) Triflate (0.05 mol%) | Neat | 80 | tert-Butyl 3-alkoxy-2-hydroxypropanoates |[8][9] |

Protocol 3: Acid-Catalyzed Methanolysis

Materials:

- **tert-Butyl oxirane-2-carboxylate** (1.0 mmol, 144.2 mg)
- Anhydrous Methanol (10 mL)
- Concentrated Sulfuric Acid (H₂SO₄, 1-2 drops)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask with reflux condenser, magnetic stirrer

Procedure:

- Dissolve **tert-butyl oxirane-2-carboxylate** (144.2 mg, 1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.
- Carefully add 1-2 drops of concentrated sulfuric acid to the solution.

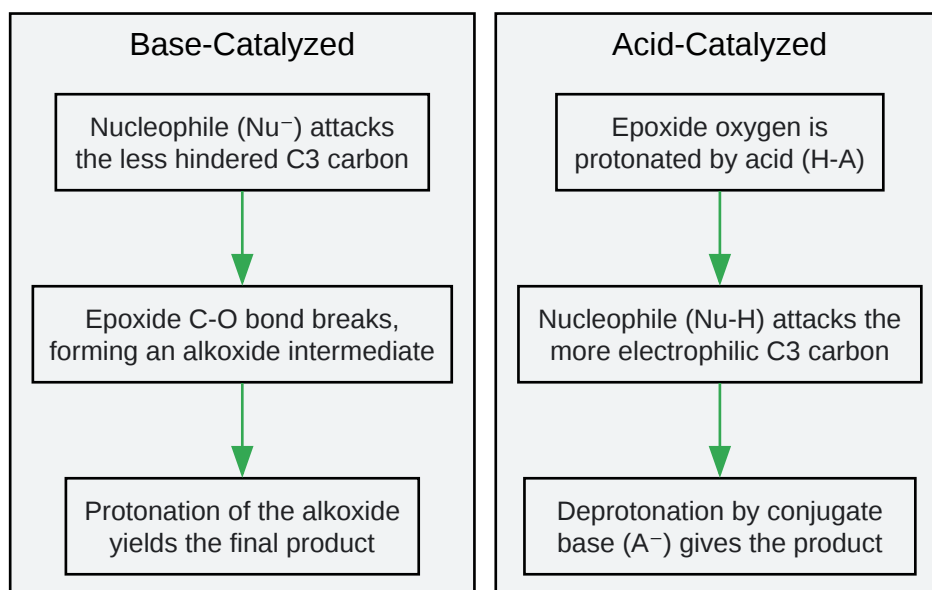
- Attach a reflux condenser and heat the mixture to reflux.
- Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
- Carefully neutralize the acid by slowly adding saturated aqueous NaHCO_3 solution until effervescence ceases.
- Remove most of the methanol under reduced pressure.
- Extract the remaining aqueous residue with diethyl ether (3 x 20 mL).
- Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate to yield the crude product.
- Purify by flash chromatography if necessary.

Visualization of Mechanisms and Workflows

Reaction Mechanism

The ring-opening can be catalyzed by either acid or base, both proceeding via an $\text{S}_\text{N}2$ -type mechanism with attack at the C3 position.

Ring-Opening Mechanisms

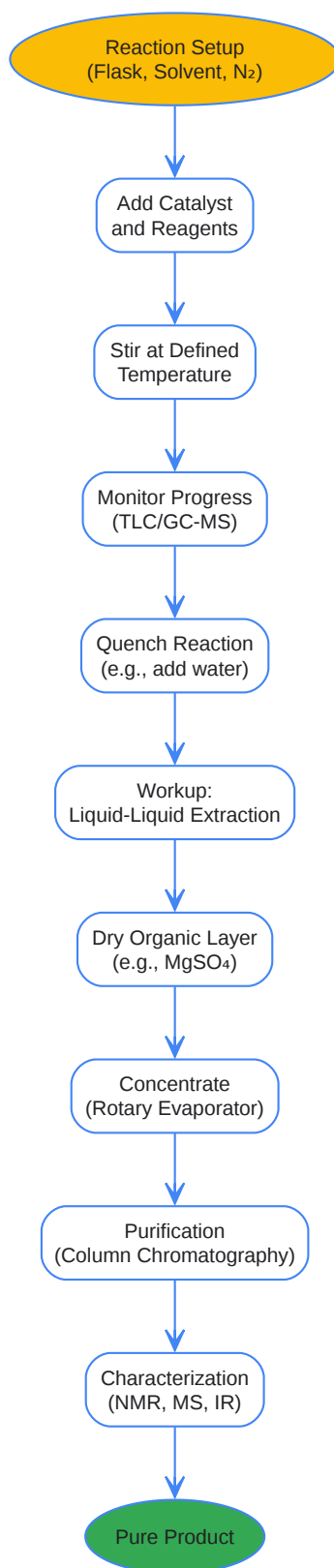


[Click to download full resolution via product page](#)

Caption: Mechanisms for base- and acid-catalyzed epoxide ring-opening.

Experimental Workflow

A typical workflow for performing and analyzing these reactions is outlined below.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Poly(β -Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ytterbium triflate and high pressure-mediated ring opening of epoxides with amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β -amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,3-diol derivatives from sterically overcrowded oxiranes. Ring-opening reactions of 1-*t*-butyl-1,2-epoxycyclohexane. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective Ring-Opening of Glycidol to Monoalkyl Glyceryl Ethers Promoted by an [OSSO]-FeIII Triflate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Ring-Opening Reactions of *tert*-Butyl Oxirane-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2960123#ring-opening-reactions-of-tert-butyl-oxirane-2-carboxylate-with-nucleophiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com